Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-

CAS No.: 70743-55-4

Cat. No.: VC17607860

Molecular Formula: C12H14N6

Molecular Weight: 242.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70743-55-4 |

|---|---|

| Molecular Formula | C12H14N6 |

| Molecular Weight | 242.28 g/mol |

| IUPAC Name | 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzonitrile |

| Standard InChI | InChI=1S/C12H14N6/c1-12(2)17-10(14)16-11(15)18(12)9-5-3-4-8(6-9)7-13/h3-6H,1-2H3,(H4,14,15,16,17) |

| Standard InChI Key | NCLZDLNUFXETQQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(N=C(N=C(N1C2=CC=CC(=C2)C#N)N)N)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

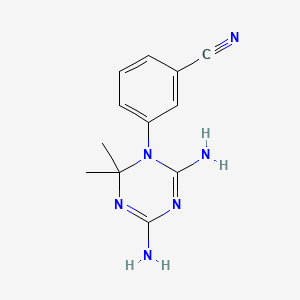

The compound features a benzonitrile group (-C₆H₄CN) attached to a 1,3,5-triazine ring substituted with two amino groups (-NH₂) and two methyl groups (-CH₃) at the 4,6 and 2,2 positions, respectively. This arrangement creates a planar triazine core stabilized by resonance, while the benzonitrile moiety introduces electron-withdrawing character. The methyl groups enhance steric hindrance, potentially influencing reaction kinetics and crystal packing.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₆ |

| Molecular Weight | 242.28 g/mol |

| CAS No. | 70743-55-4 |

| Hydrogen Bond Donors | 2 (amino groups) |

| Hydrogen Bond Acceptors | 5 (triazine N, nitrile N) |

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis route involves the nucleophilic substitution between 4,6-diamino-2,2-dimethyl-1,3,5-triazine and a benzonitrile derivative. The reaction is typically conducted in polar aprotic solvents like ethanol or methanol under reflux conditions. Piperidine is employed as a catalyst to deprotonate the triazine amine, facilitating the substitution at the triazine’s 1-position.

Reaction Scheme:

-

Deprotonation: 4,6-Diamino-2,2-dimethyl-1,3,5-triazine + Piperidine → Triazine anion

-

Nucleophilic Attack: Triazine anion + 3-Bromobenzonitrile → Intermediate

-

Purification: Crystallization from ethanol yields the pure product.

Table 2: Synthesis Conditions Comparison

Chemical Reactivity and Mechanisms

Electrophilic and Nucleophilic Reactions

The triazine ring’s electron-deficient nature makes it susceptible to nucleophilic attack. For example, the amino groups can participate in condensation reactions with carbonyl compounds, forming Schiff bases. Conversely, the nitrile group (-CN) undergoes hydrolysis to carboxylic acids under acidic or basic conditions, offering a route to functionalized derivatives.

Redox Reactions

The compound reacts with oxidizing agents like hydrogen peroxide (H₂O₂) to form N-oxide derivatives, while reducing agents such as sodium borohydride (NaBH₄) selectively reduce the nitrile to a primary amine. These transformations are pH-dependent; for instance, nitrile reduction proceeds efficiently in aqueous ethanol at pH 9–10.

Mechanistic Insight:

-

Oxidation:

-

Reduction:

Analytical Characterization

Spectroscopic Methods

-

NMR: The ¹H NMR spectrum would show signals for aromatic protons (δ 7.5–8.0 ppm), methyl groups (δ 1.4–1.5 ppm), and amino protons (δ 5.0–6.0 ppm, broad).

-

IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume